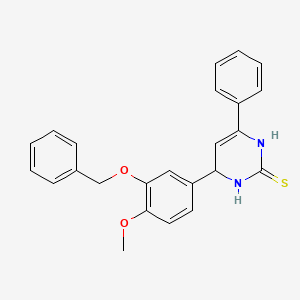

4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thione group, which is a sulfur atom double-bonded to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzyloxy group, and methoxy group would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the thione group could be involved in nucleophilic reactions .科学研究应用

Antioxidant Activity

This compound has been found to exhibit significant in vitro antioxidant activity . The synthesized metal (II) complexes of this compound are highly potent and show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Among them, Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

Antimicrobial Activity

The compound and its metal (II) complexes have been evaluated for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) . It was found that the metal (II) complexes are more noxious than free Schiff base ligands . The complexes 10, 11, 14 and 15 were most active compounds . Antifungal activity of complex 11 (Cu (L 2 ) (CH 3 COO) (H 2 O) against C. albicans was found to be comparable to standard drug .

Molecular Docking Studies

The compound has been used in molecular docking studies with enzyme C. albicans sterol 14-alpha demethylase . The results suggested the hydrophobic binding .

Synthesis of Transition Metal Complexes

The compound has been used in the synthesis of sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes . These complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Structural Analysis

The compound has been used for structural analysis . Various characterization data suggested that the Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in 1:1 molar ratio .

Synthesis of Analogues

The compound has been used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

作用机制

Mode of Action

The presence of a dihydropyrimidine moiety in its structure suggests potential interactions with enzymes or receptors that recognize this structural motif .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical processes, including carbon-carbon bond formation via suzuki–miyaura coupling .

Pharmacokinetics

Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown .

安全和危害

属性

IUPAC Name |

4-(4-methoxy-3-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-27-22-13-12-19(14-23(22)28-16-17-8-4-2-5-9-17)21-15-20(25-24(29)26-21)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSAWHKFOQGZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2849702.png)